2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)9-6-17-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSALEXXCUOPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic nature of the thiophene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
Molecular Formula : C12H12N2O2S
Molecular Weight : 232.29 g/mol
CAS Number : 86604-40-2
The compound features a thiophene ring, an amino group, and a methoxyphenyl substituent, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its diverse biological activities:
- Anticancer Activity : In vitro studies have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HONE-1 (nasopharyngeal carcinoma). The compound induces apoptosis through modulation of key metabolic pathways, particularly the MAPK/ERK signaling pathway.
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| MCF-7 | Antiproliferative | MAPK/ERK modulation |
| HONE-1 | Cytotoxicity | Inhibition of fatty acid synthesis |
Antimicrobial Properties
Research has indicated that this compound exhibits moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in infection control.
Biochemical Applications
The compound acts as an enzyme inhibitor, particularly targeting enoyl-acyl carrier protein reductase involved in fatty acid synthesis. This inhibition can lead to altered lipid metabolism, positioning it as a candidate for metabolic disorder treatments.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF-7 cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspases.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against E. coli and S. aureus, showing effective inhibition at concentrations below 100 µg/mL. The results suggest that it may serve as a lead compound for developing new antibiotics.
Dosage Effects in Animal Models
The biological effects of this compound vary with dosage in animal models:
| Dosage (mg/kg) | Observed Effect | Outcome |
|---|---|---|
| 1 | Beneficial modulation of metabolism | Increased enzyme activity |
| 10 | Toxicity observed | Hepatotoxicity |
| 50 | Severe adverse effects | Organ dysfunction |
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. Its interaction with metabolic enzymes highlights its potential therapeutic role in treating metabolic disorders.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally similar thiophene carboxamides and esters, focusing on substituent effects, physicochemical properties, and synthesis.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., 4-OMe): The methoxy group in the target compound enhances solubility and electronic density compared to electron-withdrawing groups (e.g., 4-Cl in or 4-NO₂ in compound 12 ). Melting Points: Compounds with polar substituents (e.g., hydrazinocarbonyl in compound 15) exhibit significantly higher melting points (>300°C) due to strong hydrogen bonding , whereas chloro- or nitro-substituted analogs melt at 156–168°C .
Functional Group Variations: Carboxamide vs. Ester: Carboxamides (e.g., target compound) are more polar and biologically relevant for hydrogen bonding compared to ester derivatives (e.g., ethyl carboxylates in ), which are often less polar and more lipophilic. Cyano and Acetamido Groups: Compound 11 (cyano and chloroacetamido) shows moderate yield (66%) and lower melting point (156–158°C), suggesting reduced intermolecular interactions compared to the hydrazinocarbonyl analog .
Synthetic Yields :
- Microwave-assisted synthesis (e.g., compound 11–13, 52–66% yields ) contrasts with conventional heating (compound 15, 84% yield ), indicating methodology-dependent efficiency.
Biological Activity
2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group and a methoxyphenyl moiety, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C12H12N2O2S, with a molecular weight of 248.30 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines:
- Inhibition of Tubulin Polymerization : The compound has been reported to inhibit tubulin polymerization, a critical process for cancer cell division. For instance, it exhibited an IC50 value of 0.45 µM against tubulin polymerization, indicating potent activity compared to established agents like CA-4 .
- Cell Viability Assays : In vitro studies demonstrated that this compound reduced cell viability in HeLa and A549 cancer cell lines with IC50 values ranging from 3 to 18 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 3 | Tubulin inhibition |
| A549 | 18 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives, including this compound, have demonstrated activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Anti-inflammatory Activity
Research indicates that thiophene derivatives possess anti-inflammatory properties. The presence of the amino group is thought to contribute to this effect by modulating inflammatory pathways and reducing cytokine production .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound interacts with specific protein targets involved in cancer progression and inflammation, such as tubulin and various kinases.
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active sites of these proteins, leading to inhibition of their functions .
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial depolarization and activation of caspases .
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects of various thiophene derivatives, including our compound, against multiple cancer cell lines (HeLa, A549). The study concluded that modifications in the aryl groups significantly influenced activity levels .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this thiophene derivative exhibited promising antibacterial activity with minimal inhibitory concentrations comparable to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide, and what are their critical reaction parameters?
The compound is typically synthesized via cyclization reactions using α-heterosubstituted ketones or thioesters. For example, copper-mediated cross-linking with trifluoroacetic acid (TFA) as a catalyst in dichloromethane yields thiophene derivatives under solvent-thermal conditions . Key parameters include:
- Reaction temperature (80–100°C).
- Use of Boc-protected intermediates for controlled deprotection.
- Purification via column chromatography (e.g., hexane/dichloromethane mixtures). Yield optimization requires strict control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxyphenyl group at C4, carboxamide at C3). Aromatic protons appear as doublets (δ 7.2–7.8 ppm), and the amino group shows broad singlet peaks (δ 5.5–6.0 ppm) .
- HRMS: Validate molecular weight (calculated: 248.31 g/mol; observed: m/z 249.12 [M+H]⁺) .
- IR: Identify NH₂ stretches (~3440 cm⁻¹) and carbonyl vibrations (C=O at ~1630 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Based on SDS data for analogous thiophene derivatives:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (potential respiratory irritation ).
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage: In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across structurally similar thiophene derivatives?
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. halogen groups) on target binding. For example, 4-methoxyphenyl enhances electron density, potentially altering interactions with bacterial enzymes .
- Assay Standardization: Ensure consistent microbial strains, inoculum size, and solvent controls (DMSO concentrations ≤1% v/v) to minimize variability .
Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?
- Intermediate Stabilization: Use Boc-protected amines to prevent side reactions during cyclization .
- Catalyst Screening: Test alternatives to Cu(I) catalysts (e.g., Pd-mediated coupling) to reduce byproducts.
- Solvent Optimization: Replace dichloromethane with acetonitrile for improved solubility of aromatic intermediates .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties or binding mechanisms?
- Molecular Docking: Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) or bacterial DNA gyrase, leveraging the methoxyphenyl group’s hydrophobic pockets .
- ADMET Prediction: Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability (low), guiding in vivo study design .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
